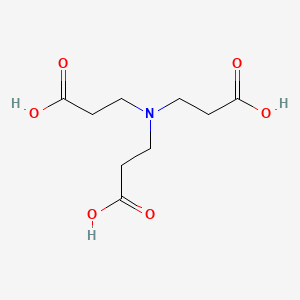
Bis(3-methoxybutyl) peroxydicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methoxybutyl) peroxydicarbonate is an organic peroxide compound with the molecular formula C12H22O8. It is commonly used as an initiator in the polymerization of vinyl chloride and vinylidene chloride, making it a crucial component in the production of polyvinyl chloride . This compound is known for its high reactivity and ability to decompose at relatively low temperatures, which makes it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxybutyl) peroxydicarbonate typically involves the reaction of 3-methoxybutanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with hydrogen peroxide in the presence of a base to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure safety and efficiency. The process involves the careful handling of phosgene and hydrogen peroxide, both of which are hazardous materials. The reaction is typically conducted at low temperatures to prevent the decomposition of the peroxide product .
Chemical Reactions Analysis
Types of Reactions: Bis(3-methoxybutyl) peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .
Common Reagents and Conditions: The decomposition of this compound is often carried out in the presence of heat or ultraviolet light. The reaction conditions must be carefully controlled to prevent runaway reactions and ensure the safe handling of the compound .
Major Products Formed: The primary products of the decomposition of this compound are free radicals, which can then react with monomers such as vinyl chloride to form polymers. The specific products formed depend on the monomers used in the polymerization process .
Scientific Research Applications
Bis(3-methoxybutyl) peroxydicarbonate has several applications in scientific research and industry:
Polymer Chemistry: It is widely used as an initiator in the polymerization of vinyl chloride and vinylidene chloride, leading to the production of polyvinyl chloride.
Material Science: The compound is used in the synthesis of various polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Thermal Risk Assessment: Research has been conducted to develop prediction models for the self-accelerating decomposition temperature of organic peroxides, including this compound.
Mechanism of Action
The mechanism of action of bis(3-methoxybutyl) peroxydicarbonate involves the generation of free radicals upon decomposition. These free radicals can initiate the polymerization of monomers by opening the double bonds in the monomer molecules, leading to the formation of polymer chains . The decomposition process is typically triggered by heat or ultraviolet light, which provides the energy needed to break the peroxide bonds and generate free radicals .
Comparison with Similar Compounds
Di(3-methoxybutyl) peroxydicarbonate: Another organic peroxide with similar applications in polymerization.
Bis(tert-butylcyclohexyl) peroxydicarbonate: Used in the polymerization of different monomers and has distinct thermal decomposition properties.
Uniqueness: Bis(3-methoxybutyl) peroxydicarbonate is unique due to its specific reactivity and decomposition characteristics, which make it particularly suitable for the polymerization of vinyl chloride and vinylidene chloride. Its ability to generate free radicals at relatively low temperatures sets it apart from other organic peroxides .
Properties
CAS No. |
52238-68-3 |
|---|---|
Molecular Formula |
C12H22O8 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-methoxybutoxycarbonyloxy 3-methoxybutyl carbonate |
InChI |
InChI=1S/C12H22O8/c1-9(15-3)5-7-17-11(13)19-20-12(14)18-8-6-10(2)16-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
RLRILSHEPYHXOG-UHFFFAOYSA-N |
SMILES |
CC(CCOOC(=O)C(=O)OOCCC(C)OC)OC |
Canonical SMILES |
CC(CCOC(=O)OOC(=O)OCCC(C)OC)OC |
Key on ui other cas no. |
52238-68-3 |
Pictograms |
Flammable; Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)










